

Application Notes and Protocols for Cholesterol-PEG-Thiol MW 1000 Liposome Preparation

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Compound of Interest

Compound Name: Cholesterol-PEG-Thiol (MW 1000)

Cat. No.: B13716678

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of liposomes incorporating Cholesterol-PEG-Thiol with a molecular weight of 1000 Da (Chol-PEG-SH 1k). The inclusion of this PEGylated cholesterol derivative offers a strategic approach to enhance the stability and circulation time of liposomes and provides a reactive thiol group on the liposome surface for subsequent conjugation of targeting ligands or therapeutic molecules.

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic agents. The modification of the liposome surface with polyethylene glycol (PEG) chains, known as PEGylation, sterically hinders the interaction with plasma proteins and macrophages, thereby prolonging their circulation half-life. Cholesterol is a critical component of liposomal formulations, enhancing membrane fluidity and stability. Cholesterol-PEG-Thiol combines the benefits of cholesterol-mediated stability and PEG-induced stealth properties with a terminal thiol group for covalent attachment of molecules such as antibodies, peptides, or small molecules containing a maleimide group. This protocol outlines the thin-film hydration method followed by extrusion for the preparation of unilamellar liposomes and a post-insertion method for incorporating Chol-PEG-SH 1k.

Materials and Equipment

Materials

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Cholesterol (Chol)
- Cholesterol-PEG-Thiol MW 1000 (Chol-PEG-SH 1k)
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Maleimide-functionalized molecule (for conjugation)
- Sepharose CL-4B column or similar for purification

Equipment

- Rotary evaporator
- Water bath sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
- Transmission Electron Microscope (TEM) (optional)
- Nitrogen or Argon gas source

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes the formation of liposomes with the Chol-PEG-SH 1k incorporated during the initial lipid film formation.

- Lipid Film Formation:

- In a round-bottom flask, dissolve DPPC, Cholesterol, and Chol-PEG-SH 1k in a chloroform/methanol (2:1 v/v) solution. A common molar ratio is DPPC:Cholesterol:Chol-PEG-SH 1k of 55:40:5.
- The total lipid concentration is typically in the range of 10-20 mg/mL.
- Attach the flask to a rotary evaporator.
- Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (for DPPC, Tc is 41 °C, so a temperature of 50-60 °C is suitable).
- Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
- Dry the lipid film under a stream of nitrogen or argon gas for at least 2 hours to remove any residual solvent.

- Hydration of the Lipid Film:
 - Hydrate the lipid film by adding pre-warmed (50-60 °C) PBS (pH 7.4). The volume of the buffer will determine the final lipid concentration.
 - Rotate the flask in the water bath for 1-2 hours to allow for complete hydration of the lipid film, leading to the formation of multilamellar vesicles (MLVs).
- Liposome Sizing by Extrusion:
 - For the formation of unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.
 - Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 - Equilibrate the extruder to a temperature above the Tc of the lipids.
 - Pass the MLV suspension through the extruder 10-20 times. This process results in the formation of large unilamellar vesicles (LUVs) with a narrow size distribution.

- Purification:
 - To remove any unencapsulated material (if a drug was co-encapsulated) or non-incorporated lipids, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Protocol 2: Post-Insertion of Cholesterol-PEG-Thiol

This method is useful for incorporating Chol-PEG-SH 1k into pre-formed liposomes.

- Prepare Base Liposomes:
 - Prepare liposomes composed of DPPC and Cholesterol (e.g., at a 55:45 molar ratio) using the thin-film hydration and extrusion method described in Protocol 1.
- Prepare Chol-PEG-SH 1k Micelles:
 - Dissolve Chol-PEG-SH 1k in PBS (pH 7.4) at a concentration above its critical micelle concentration (CMC) to form micelles. Gentle warming and vortexing can aid dissolution.
- Incubation:
 - Add the Chol-PEG-SH 1k micelle solution to the pre-formed liposome suspension. The amount of Chol-PEG-SH 1k to be added can be calculated to achieve the desired final molar ratio in the liposomes (e.g., 5 mol%).
 - Incubate the mixture at a temperature slightly above the Tc of the base liposome lipids (e.g., 50-60 °C for DPPC-based liposomes) for 1-2 hours with gentle stirring. This allows for the insertion of the Chol-PEG-SH 1k into the liposome bilayer.
- Purification:
 - Remove any non-inserted Chol-PEG-SH 1k micelles by size exclusion chromatography or dialysis.

Protocol 3: Conjugation of Maleimide-Functionalized Molecules

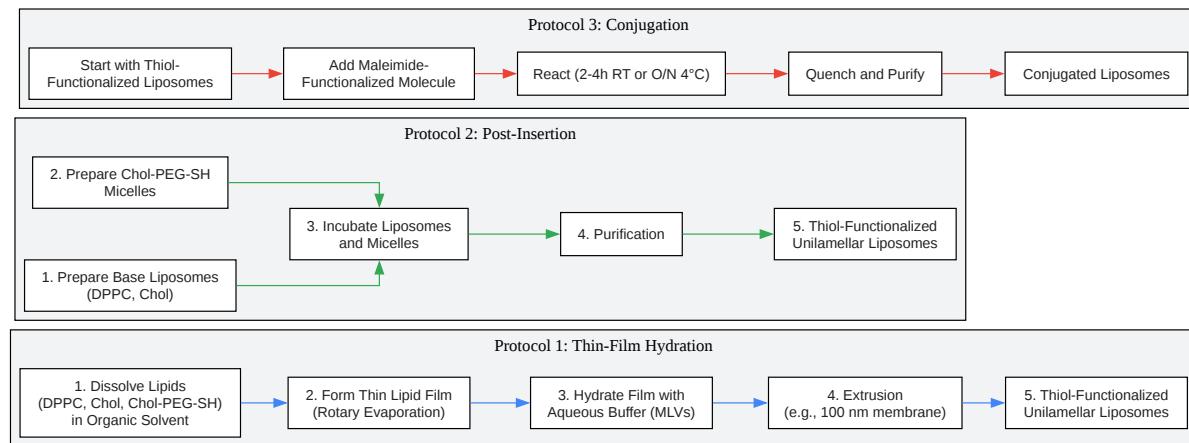
The thiol groups on the surface of the prepared liposomes can be used for conjugation with maleimide-activated molecules.

- Prepare Thiol-Reactive Liposomes:
 - Prepare liposomes displaying thiol groups on their surface using either Protocol 1 or Protocol 2.
- Conjugation Reaction:
 - Dissolve the maleimide-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.0-7.5).
 - Add the maleimide-functionalized molecule solution to the thiol-functionalized liposome suspension. A molar excess of the maleimide compound (e.g., 10 to 20-fold over the surface thiol groups) is often used to ensure efficient conjugation.[\[1\]](#)
 - React for 2-4 hours at room temperature or overnight at 4 °C under gentle stirring and protected from light.[\[1\]](#) The reaction should be carried out in a thiol-free buffer.[\[1\]](#)
- Quenching and Purification:
 - Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.
 - Remove the unreacted molecule and quenching agent by size exclusion chromatography or dialysis.

Data Presentation

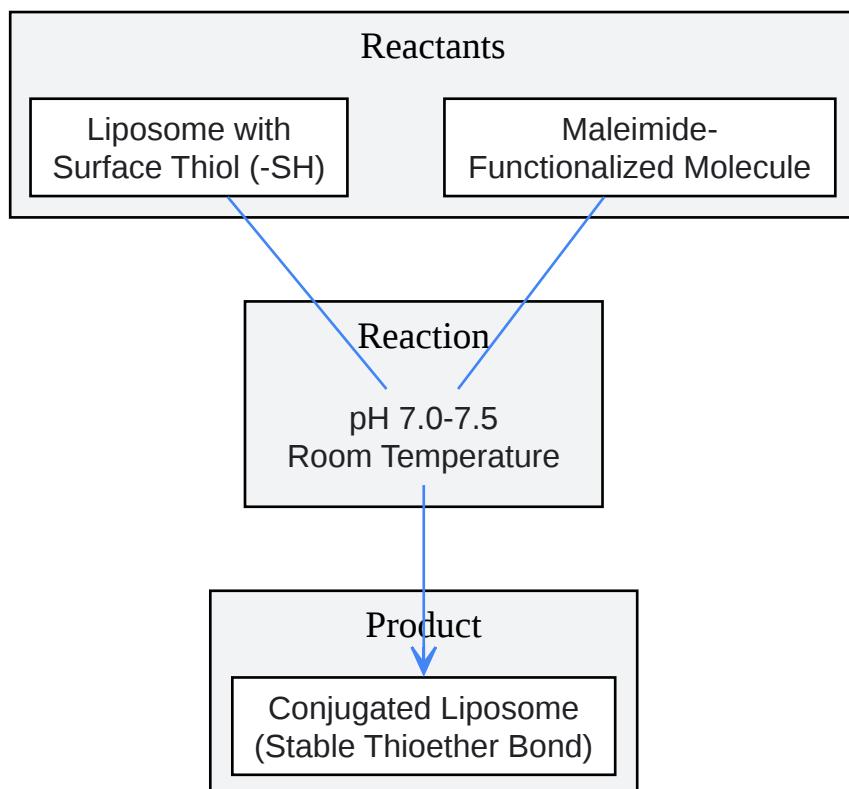
Parameter	Typical Value/Range	Reference(s)
Formulation Components		
Main Phospholipid (e.g., DPPC)	50-60 mol%	[2]
Cholesterol	30-45 mol%	[2]
Cholesterol-PEG-Thiol 1k	1-10 mol%	[3]
Total Lipid Concentration	10-20 mg/mL	[4]
Preparation Parameters		
Hydration Temperature	> Tc of lipids (e.g., 50-60 °C for DPPC)	Thin-film hydration general protocols
Extrusion Membrane Pore Size	50-200 nm (typically 100 nm)	[4]
Post-Insertion Temperature	> Tc of lipids (e.g., 50-60 °C for DPPC)	Post-insertion general protocols
Post-Insertion Time	1-2 hours	Post-insertion general protocols
Characterization		
Particle Size (Z-average)	80-150 nm	[5]
Polydispersity Index (PDI)	< 0.2	[5]
Zeta Potential	Slightly negative to neutral	[5]
Conjugation Efficiency	Variable, dependent on reactants and conditions	[6]

Visualization of Protocols



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Caption: Workflow for the preparation and conjugation of Cholesterol-PEG-Thiol liposomes.



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Caption: Schematic of the maleimide-thiol conjugation reaction on the liposome surface.

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